
(1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of cyclohexane-1,2-diamine with a methylating agent such as iodomethane or dimethyl sulfate. This would substitute the hydrogen atoms on the nitrogen with methyl groups. The stereochemistry could be controlled by the use of specific catalysts or reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered cyclohexane ring, with the two nitrogen atoms each attached to two carbon atoms of the ring and one methyl group. The specific (1R,2R) configuration would mean that the two methyl groups are on the same side of the ring .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions. The nitrogen atoms could act as nucleophiles, attacking electrophilic carbon atoms. The compound could also act as a base, accepting a proton to form a positively charged ammonium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the amine groups would make it polar, and it would likely be soluble in polar solvents. The specific (1R,2R) configuration could also influence its properties, as different stereoisomers can have different physical properties .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Ligands
(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine: is used in the synthesis of chiral ligands, which are crucial for asymmetric catalysis . These ligands can induce chirality in the reaction products, which is essential for producing pharmaceuticals that are enantiomerically pure.
Formation of Metal Complexes
This compound acts as a versatile ligand for forming metal complexes . Such complexes are often used in catalysis, materials science, and the study of metalloproteins.
Asymmetric Catalysis
The compound is utilized in asymmetric catalysis to produce chiral molecules . This process is vital for creating compounds with specific optical activities, which have applications ranging from drug synthesis to the creation of novel materials.
Wirkmechanismus
Target of Action
Similar compounds, such as platinum-based drugs, often target dna in cancer cells . They bind to the DNA, causing DNA damage and subsequently leading to cell death .
Mode of Action
For instance, platinum-based drugs form covalent bonds with DNA, leading to DNA damage and cell death .
Biochemical Pathways
It’s worth noting that similar compounds, such as platinum-based drugs, can affect various biochemical pathways, including dna repair and apoptosis .
Pharmacokinetics
It was found that the compound was rapidly cleared from plasma by covalent binding to tissues and renal elimination . The renal clearance of platinum was significantly correlated with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .
Result of Action
Similar compounds, such as platinum-based drugs, are known to cause dna damage, leading to cell death . This makes them effective in treating various types of cancer.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986938 | |
| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine | |
CAS RN |
67579-81-1, 68737-65-5 | |
| Record name | trans-N,N′-Dimethyl-1,2-cyclohexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67579-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the common synthetic routes for producing enantiomerically pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine?
A1: Two primary methods are reported for synthesizing enantiomerically pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine:
- Kinetic Resolution: This method, detailed in [], starts with reacting cyclohexene oxide with methylamine, followed by cyclization and ring-opening to obtain the racemic mixture. A kinetic resolution using tartaric acid then separates the enantiomers.
- Multi-step Synthesis with Lithium Aluminum Hydride Reduction: This approach, described in [], involves reacting trans-1,2-diaminocyclohexane with methyl chloroformate, followed by a reduction using lithium aluminum hydride to obtain the desired (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine.
Q2: Why is trans-N1,N2-Dimethylcyclohexane-1,2-diamine significant in chemical research?
A2: The compound plays a crucial role as a chiral building block, particularly in the synthesis of chiral ligands and metal complexes used in asymmetric synthesis. [, ] Its stereochemistry allows for the creation of catalysts that can selectively produce a single enantiomer of a target molecule, which is crucial in pharmaceutical development.
Q3: What is the structural characterization of trans-N1,N2-Dimethylcyclohexane-1,2-diamine?
A3:
- Molecular Formula: C8H18N2 []
- Structure: The molecule exhibits C2 symmetry with a chair conformation of the cyclohexane ring and the amino groups in equatorial positions. []
- Physical State: Contrary to previous reports, the compound is a crystalline solid at room temperature (293 K). []
Q4: Are there any known applications of trans-N1,N2-Dimethylcyclohexane-1,2-diamine in electrochemical sensing?
A4: Yes, research has explored its use in chiral recognition. In [], researchers developed a composite chiral interface by combining bovine serum albumin (BSA), methylene blue (MB), and multi-walled carbon nanotubes (MWCNTs). This interface effectively differentiated between the (1S, 2S) and (1R, 2R) enantiomers of N,N'-dimethyl-1,2-cyclohexanediamine, showcasing potential for electrochemical sensing applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



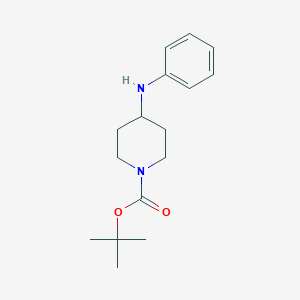
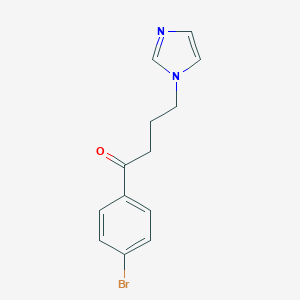

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
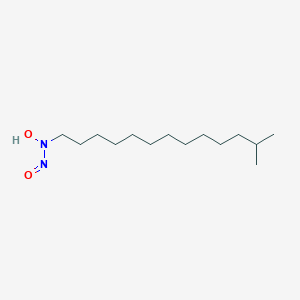
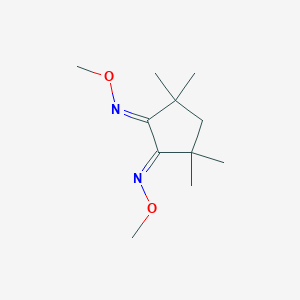

![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
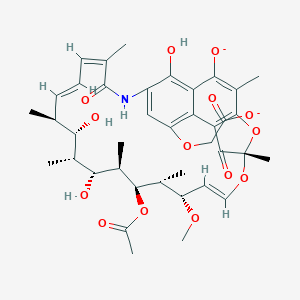
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)



